
1-Methoxy-4-phenylnaphthalene-2,3-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-4-phenylnaphthalene-2,3-dicarbonitrile is an organic compound with the molecular formula C19H11NO2. It is a derivative of naphthalene, characterized by the presence of methoxy and phenyl groups along with two cyano groups at the 2 and 3 positions of the naphthalene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-4-phenylnaphthalene-2,3-dicarbonitrile typically involves multi-step organic reactions. One common method starts with the naphthalene core, which undergoes electrophilic aromatic substitution to introduce the methoxy and phenyl groups. The cyano groups are then introduced through a nucleophilic substitution reaction using suitable cyanating agents .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The Suzuki-Miyaura coupling reaction is often employed to form the carbon-carbon bonds efficiently .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methoxy-4-phenylnaphthalene-2,3-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The cyano groups can be reduced to amines under suitable conditions.
Substitution: Electrophilic aromatic substitution can occur at the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Lewis acids like aluminum chloride (AlCl3) for Friedel-Crafts reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methoxy-4-phenylnaphthalene-2,3-dicarbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of dyes, pigments, and advanced materials.
Wirkmechanismus
The mechanism of action of 1-Methoxy-4-phenylnaphthalene-2,3-dicarbonitrile involves its interaction with specific molecular targets. The methoxy and phenyl groups can participate in π-π interactions, while the cyano groups can form hydrogen bonds or coordinate with metal ions. These interactions influence the compound’s reactivity and biological activity .
Vergleich Mit ähnlichen Verbindungen
- 1-Methoxy-2-phenylnaphthalene-3,4-dicarbonitrile
- 1-Methoxy-3-phenylnaphthalene-2,4-dicarbonitrile
- 1-Methoxy-4-phenylnaphthalene-2,5-dicarbonitrile
Uniqueness: 1-Methoxy-4-phenylnaphthalene-2,3-dicarbonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions .
Eigenschaften
CAS-Nummer |
79781-46-7 |
|---|---|
Molekularformel |
C19H12N2O |
Molekulargewicht |
284.3 g/mol |
IUPAC-Name |
1-methoxy-4-phenylnaphthalene-2,3-dicarbonitrile |
InChI |
InChI=1S/C19H12N2O/c1-22-19-15-10-6-5-9-14(15)18(13-7-3-2-4-8-13)16(11-20)17(19)12-21/h2-10H,1H3 |
InChI-Schlüssel |
VLKMSCNPIPAWJM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C2=CC=CC=C21)C3=CC=CC=C3)C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


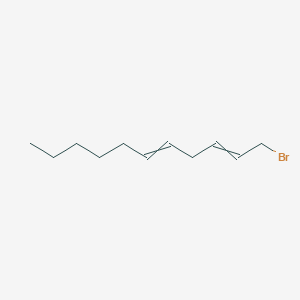
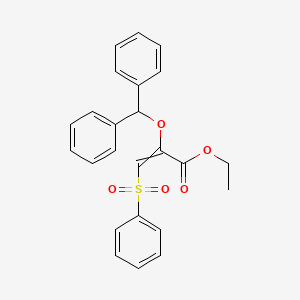
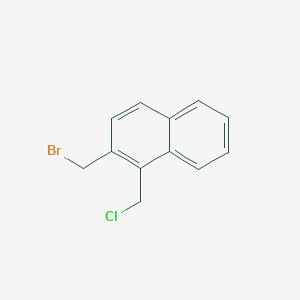
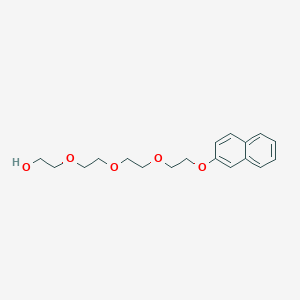
![2,4,6,7,7a,7b-Hexahydrofuro[2,3,4-gh]pyrrolizine](/img/structure/B14448577.png)
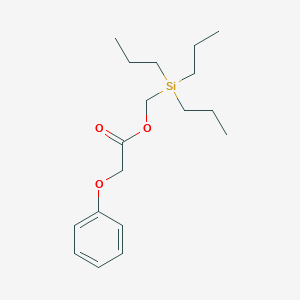

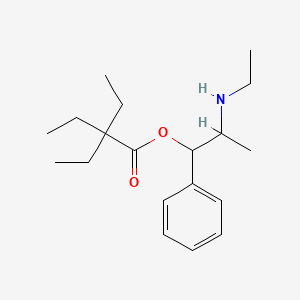
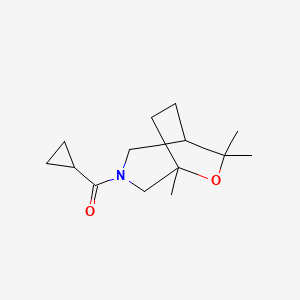
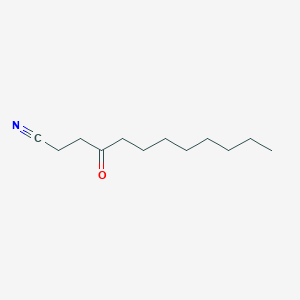
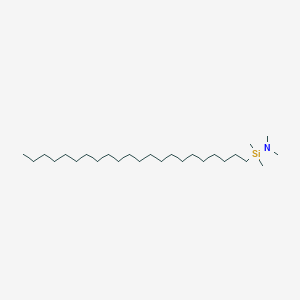
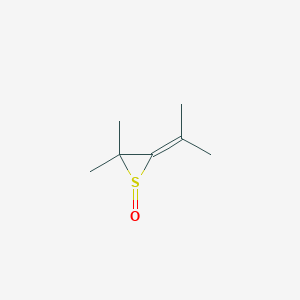
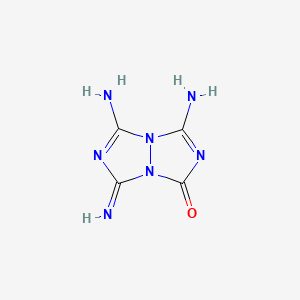
![1-Methyl-2-{[(4-methylphenyl)methyl]sulfanyl}pyridin-1-ium bromide](/img/structure/B14448631.png)
